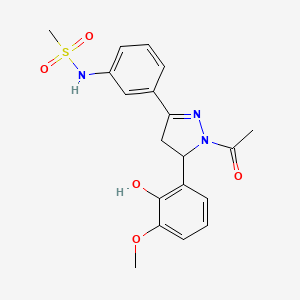

![molecular formula C16H12N8O3S B2407183 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396864-72-4](/img/structure/B2407183.png)

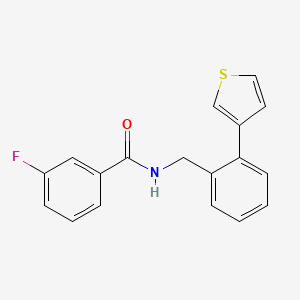

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N8O3S and its molecular weight is 396.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

Compounds with structures incorporating elements similar to the requested compound have been investigated for their potential as angiotensin II (AII) receptor antagonists. For example, benzimidazole derivatives bearing acidic heterocycles, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, demonstrated high affinity for the AT1 receptor and significant inhibitory effects on the AII-induced pressor response. This suggests potential applications in the development of treatments for conditions influenced by AII, such as hypertension (Kohara et al., 1996).

Anticancer Evaluation

Another area of research focuses on the synthesis and evaluation of compounds with similar structures for their anticancer properties. Compounds incorporating thiadiazole scaffolds have shown promising in vitro anticancer activity against various human cancer cell lines. Such findings highlight the potential of these compounds in developing new anticancer therapies (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

Research on metal complexes of compounds with structural similarities has explored their potential as carbonic anhydrase inhibitors. These studies suggest applications in treating conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma or certain neurological disorders (Büyükkıdan et al., 2013).

Antibacterial and Antimicrobial Activities

Compounds bearing thiadiazole and related heterocyclic structures have been investigated for their antibacterial and antimicrobial activities. Such studies contribute to the search for new, effective antimicrobial agents in a time when resistance to existing antibiotics is a growing concern (Palkar et al., 2013).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exert a broad spectrum of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

The mesoionic character of the thiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction could lead to various changes in the cell, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

The diverse biological activities of thiazole derivatives suggest that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O3S/c17-14(25)8-23-16(27)24(22-21-23)11-4-2-10(3-5-11)18-15(26)9-1-6-12-13(7-9)20-28-19-12/h1-7H,8H2,(H2,17,25)(H,18,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWVCWNZYSNKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4C(=O)N(N=N4)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)

![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)

![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)

![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)